molecular formula C8H6ClN3O B1591763 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 5097-86-9

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B1591763
CAS RN: 5097-86-9
M. Wt: 195.6 g/mol
InChI Key: PMXUOAFWKPAZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of PTAD involves various methods, including the reaction of isonicotinic acid with potassium hydroxide in ethanol . Additionally, coordination complexes of PTAD with transition metal ions have been successfully prepared in alcoholic medium .


Molecular Structure Analysis

The solid-state crystal structure of PTAD has been characterized using single-crystal X-ray diffraction (SCXRD) analysis. Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal structure. Quantum chemical calculations using Density Functional Theory (DFT) offer further understanding of its properties .


Chemical Reactions Analysis

  • In the preparation of urazoles via [3+2] cycloaddition with allylsilanes .

Physical And Chemical Properties Analysis

  • Solubility : Insoluble or slightly soluble in water

Scientific Research Applications

Application in Nonlinear Optical (NLO) Resources

  • Scientific Field : Materials Science and Opto-Electronics .
  • Summary of the Application : This compound is used in the creation of new nonlinear optical (NLO) resources. These are primarily organic compounds known for their inexpensive, rapid, and bulky nonlinear responses over an expansive frequency response .
  • Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
  • Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .

Application in Structural Analysis and Reactivity Insights

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : This compound is used in the exploration of the structure–reactivity relationship of organic compounds .
  • Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies .
  • Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .

Application in Opto-Electronic Devices

  • Scientific Field : Opto-Electronics .
  • Summary of the Application : This compound is used in the development of opto-electronic devices .
  • Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
  • Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .

Application in Flexible UV Photodetectors

  • Scientific Field : Materials Science .
  • Summary of the Application : This compound is used in the development of flexible, self-powered photodetectors .
  • Methods of Application : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering to form a self-powered ZnO-amorphous Ga2O3 core-shell heterojunction microwire UV photodetector .
  • Results or Outcomes : The device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .

Application in Electronic Filters

  • Scientific Field : Electronics .
  • Summary of the Application : This compound is used in the development of electronic filters .
  • Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
  • Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .

Application in Frequency Doubling Circuits

  • Scientific Field : Electronics .
  • Summary of the Application : This compound is used in the development of frequency doubling circuits .
  • Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
  • Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .

Safety And Hazards

PTAD is considered hazardous due to its skin and eye irritation potential. It may also cause respiratory irritation. Proper protective measures should be taken when handling this compound .

properties

IUPAC Name

4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXUOAFWKPAZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599216
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

5097-86-9
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5097-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

Citations

For This Compound
2
Citations
P Yogeeswari, SK Patel, IV Reddy, A Semwal… - Biomedicine & Aging …, 2012 - Elsevier
Neuropathic pain is characterized by a neuronal hyperexcitability in damaged areas of the peripheral or central nervous system. The neuronal hyperexcitability in neuropathic pain have …
Number of citations: 6 www.sciencedirect.com
C Sheng, X Che, W Wang, S Wang, Y Cao… - European journal of …, 2011 - Elsevier
The incidence of life-threatening fungal infections is increasing dramatically. In an attempt to develop novel antifungal agents, our previously synthesized phenoxyalkylpiperazine …
Number of citations: 61 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.